![molecular formula C23H28N4O4 B2410773 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea CAS No. 1170211-29-6](/img/structure/B2410773.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea” is a complex organic molecule that contains several functional groups and structural motifs. It has a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains an indolin-5-yl group, which is a type of heterocyclic compound that is also found in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and structural motifs. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the aromaticity of the molecule, while the indolin-5-yl and morpholinoethyl groups could potentially introduce steric hindrance and affect the overall conformation of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxol-5-yl, indolin-5-yl, and morpholinoethyl groups. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación
Antiepileptic Properties
A study highlights the antiepileptic properties of similar urea derivatives, which were effective in animal models. These compounds demonstrated promising activity in both MES and scPTZ seizure models, indicating potential application in epilepsy treatment (Prakash & Raja, 2011).
Antitumor and Anti-metastatic Effects
Research indicates that certain urea derivatives have shown inhibitory effects on breast tumor metastasis in animal models. These compounds blocked angiogenesis and induced apoptosis, making them potential candidates for cancer therapy (Wang et al., 2011).
Acetylcholinesterase Inhibitors
Compounds with similar structures have been evaluated for antiacetylcholinesterase activity, suggesting their potential application in treating diseases like Alzheimer's. The studies focused on optimizing the spacer length and pharmacophoric moieties for better activity (Vidaluc et al., 1995).
Antioxidant Activity
Derivatives of similar compounds have been synthesized and evaluated for their antioxidant properties. Some of these compounds have demonstrated high scavenging activities, suggesting their utility as antioxidants (Abd-Almonuim et al., 2020).
Antifungal and Antituberculosis Agents
A series of urea derivatives have been synthesized and tested for their antimicrobial properties. These compounds exhibited significant activity against Mycobacterium tuberculosis and Candida albicans, highlighting their potential as antifungal and antituberculosis agents (El Bialy et al., 2011).
Anti-microbial Activity and Cytotoxicity
Research on novel urea derivatives has revealed their potent anti-microbial activity against various bacterial strains. Some compounds also displayed significant cytotoxicity against cancer cell lines, indicating their potential in antimicrobial and cancer therapy (Shankar et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-26-7-6-17-12-16(2-4-19(17)26)20(27-8-10-29-11-9-27)14-24-23(28)25-18-3-5-21-22(13-18)31-15-30-21/h2-5,12-13,20H,6-11,14-15H2,1H3,(H2,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYZXAWXZMHXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


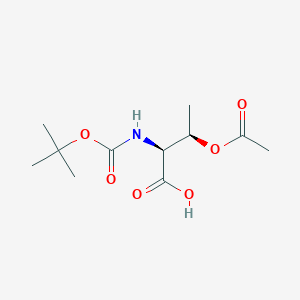
![Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2410692.png)
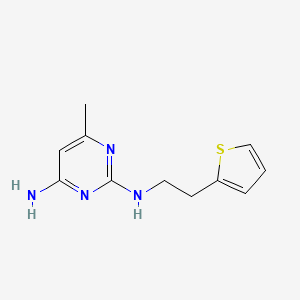
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)
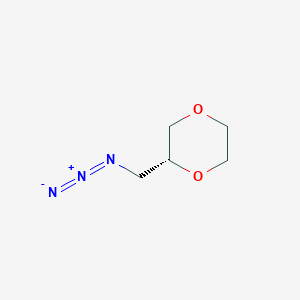

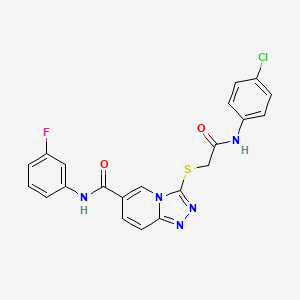
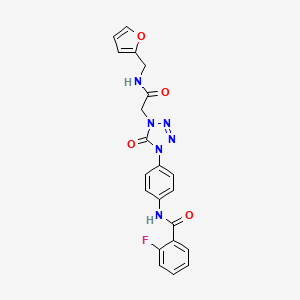
![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)
![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)
![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)